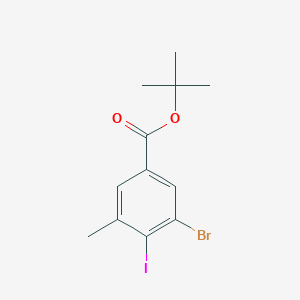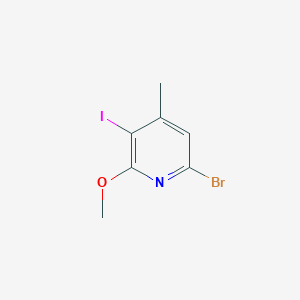
(4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. These types of compounds are often used in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. The compound features a cyclopentane backbone with two oxazoline rings, each substituted with phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized by reacting amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Cyclopentane Backbone Construction: The cyclopentane backbone can be introduced through a cyclization reaction involving appropriate precursors.
Coupling of Oxazoline Rings to Cyclopentane: The final step involves coupling the oxazoline rings to the cyclopentane backbone, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline rings.
Reduction: Reduction reactions can also occur, potentially affecting the phenyl groups or the oxazoline rings.
Substitution: Substitution reactions are common, especially at the phenyl groups or the oxazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolone derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry
Asymmetric Catalysis: The compound is used as a chiral ligand in asymmetric catalysis, helping to produce enantiomerically pure products.
Coordination Chemistry: It can form complexes with various metals, which are useful in catalysis and material science.
Biology and Medicine
Drug Development: The compound’s chiral properties make it a candidate for drug development, particularly in the synthesis of chiral drugs.
Biological Probes: It can be used as a probe to study chiral environments in biological systems.
Industry
Polymer Synthesis: The compound can be used in the synthesis of chiral polymers.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials.
作用機序
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves its role as a chiral ligand. It can coordinate to metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically pure products.
類似化合物との比較
Similar Compounds
- (4R,4’R,5S,5’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific cyclopentane backbone, which can influence the steric and electronic properties of the resulting complexes. This can lead to different reactivity and selectivity in catalytic applications compared to its cyclohexane or cycloheptane analogs.
特性
IUPAC Name |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVHHTWEGTLPZ-ZRTHHSRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)










